

Technical Guide: 2-Chloro-3-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-3-methylpentane**

Cat. No.: **B3422118**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3-methylpentane**, including its chemical and physical properties, relevant reaction pathways, and generalized experimental protocols.

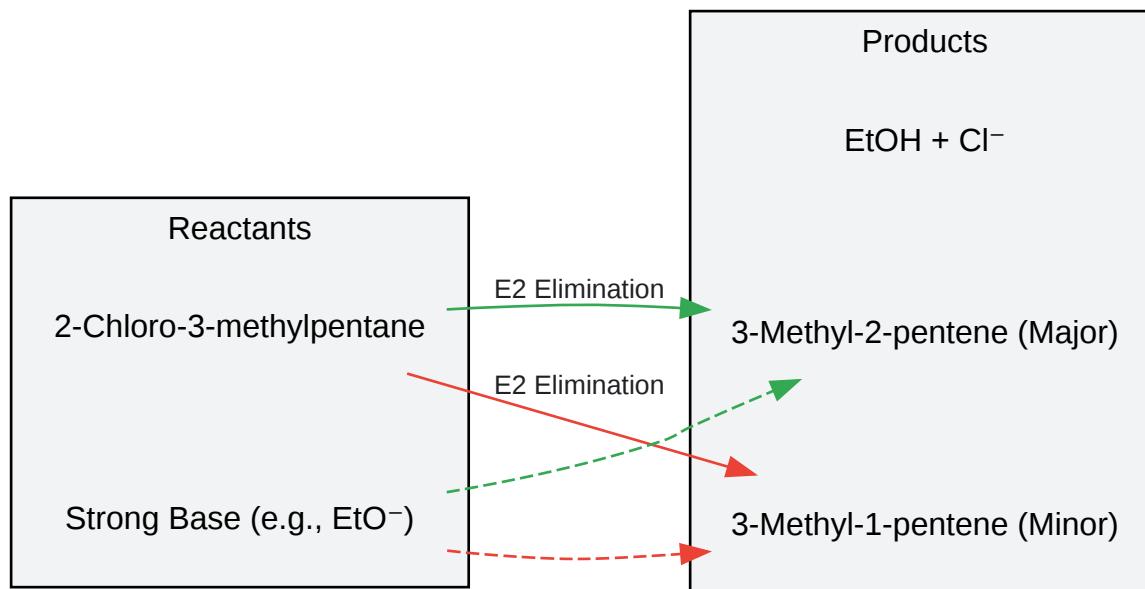
Chemical Identification and Properties

2-Chloro-3-methylpentane is a halogenated alkane. It is important to note that this compound has stereoisomers, which may lead to different CAS numbers for specific enantiomers or diastereomers versus the racemic or unspecified mixture.

Table 1: Chemical Identifiers for **2-Chloro-3-methylpentane**

Identifier	Value	Source
CAS Number (unspecified)	4325-48-8, 24319-09-3	[1] [2] [3] [4]
CAS Number ((R,S)-isomer)	53520-46-0	[5]
Molecular Formula	C6H13Cl	[1] [2] [4] [5]
Molecular Weight	120.62 g/mol	[1] [2] [4] [5]
IUPAC Name	2-chloro-3-methylpentane	[4]
SMILES	CCC(C)C(C)Cl	[1] [2]
InChI	InChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3	[4] [5]
InChIKey	JPFZKJQZKBEPGQ-UHFFFAOYSA-N	[2] [4] [5]

Table 2: Physical and Chemical Properties of **2-Chloro-3-methylpentane**

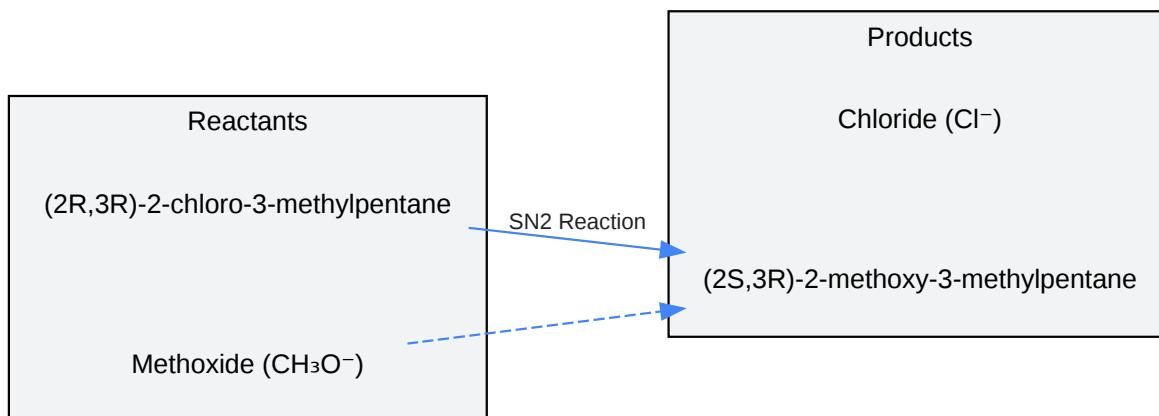

Property	Value	Source
Boiling Point	117.7 °C at 760 mmHg	[1]
Melting Point	-35.1 °C (estimate)	[1]
Density	0.863 g/cm³	[1]
Vapor Pressure	23.6 mmHg at 25°C	[1]
Flash Point	20.8 °C	[1]
Refractive Index	1.4107	[1]
XLogP3	2.9	[1] [4]
Kovats Retention Index (Standard non-polar)	787	[4] [6]

Reaction Pathways and Mechanisms

2-Chloro-3-methylpentane, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions, depending on the reaction conditions.

E2 Elimination Reaction

Treatment of **2-chloro-3-methylpentane** with a strong, sterically hindered base such as potassium hydroxide in ethanol (ethanolic KOH) or sodium ethoxide favors an E2 elimination reaction.^{[7][8][9][10]} This reaction, also known as dehydrohalogenation, typically yields a mixture of alkenes. According to Zaitsev's rule, the major product will be the more substituted (more stable) alkene.^{[7][9]}



[Click to download full resolution via product page](#)

Caption: E2 Elimination Pathway of **2-Chloro-3-methylpentane**.

SN2 Nucleophilic Substitution

When **2-chloro-3-methylpentane** reacts with a strong, less sterically hindered nucleophile, such as sodium methoxide, a bimolecular nucleophilic substitution (SN2) reaction can occur.^[11] This reaction proceeds with an inversion of configuration at the stereocenter.

[Click to download full resolution via product page](#)

Caption: SN2 Reaction of **2-Chloro-3-methylpentane** with Methoxide.

Experimental Protocols

The following are generalized experimental protocols for reactions involving **2-chloro-3-methylpentane** based on the literature.

Synthesis of 3-methyl-2-pentene via E2 Elimination

This protocol describes the dehydrohalogenation of **2-chloro-3-methylpentane**.^{[7][12]}

Materials:

- **2-Chloro-3-methylpentane**
- Sodium ethoxide
- Ethanol (anhydrous)
- Heating apparatus with reflux condenser
- Distillation apparatus
- Separatory funnel

- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- **2-Chloro-3-methylpentane** is added to the flask.
- The reaction mixture is heated to reflux for a specified period to facilitate the elimination reaction.
- After cooling, the product mixture is typically purified by distillation to separate the alkene products from the solvent and salts.
- The distillate can be washed with water to remove any remaining ethanol and then dried over an anhydrous drying agent.
- A final fractional distillation can be performed to separate the isomeric alkene products.

Synthesis of 2-methoxy-3-methylpentane via SN₂ Reaction

This protocol outlines the nucleophilic substitution of **2-chloro-3-methylpentane**.[\[11\]](#)

Materials:

- **2-Chloro-3-methylpentane** (with a specific stereochemistry if a stereospecific product is desired)
- Sodium methoxide
- Methanol (anhydrous)
- Reaction vessel with a stirrer and temperature control
- Quenching solution (e.g., water or a mild acid)

- Extraction solvent (e.g., diethyl ether)
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Sodium methoxide is dissolved in anhydrous methanol in a suitable reaction vessel.
- **2-Chloro-3-methylpentane** is added to the solution, and the mixture is stirred at a controlled temperature.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, the reaction is quenched by the addition of water.
- The product is extracted from the aqueous mixture using an organic solvent like diethyl ether.
- The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Further purification can be achieved by distillation or chromatography.

Safety Information

2-Chloro-3-methylpentane is classified as a flammable liquid and an irritant.^[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[4]

GHS Hazard Statements:

- H226: Flammable liquid and vapor^[4]
- H315: Causes skin irritation^[4]
- H319: Causes serious eye irritation^[4]

- H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-chloro-3-methylpentane [stenutz.eu]
- 3. 2-氯-3-甲基戊烷 | 2-Chloro-3-methylpentane | 24319-09-3 - 乐研试剂 [leyan.com]
- 4. 2-Chloro-3-methylpentane | C6H13Cl | CID 138188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R*,S*)-2-chloro-3-methyl-pentane [webbook.nist.gov]
- 6. Pentane, 2-chloro-3-methyl [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. sarthaks.com [sarthaks.com]
- 9. If 2chloro 3methylpentane is treated with ethanolic class 11 chemistry CBSE [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. brainly.com [brainly.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-3-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3422118#cas-number-for-2-chloro-3-methylpentane\]](https://www.benchchem.com/product/b3422118#cas-number-for-2-chloro-3-methylpentane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com